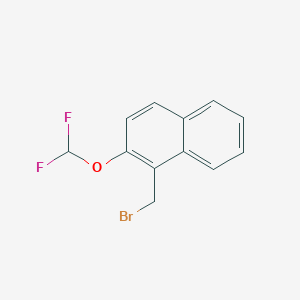

1-(Bromomethyl)-2-(difluoromethoxy)naphthalene

Vue d'ensemble

Description

1-(Bromomethyl)-2-(difluoromethoxy)naphthalene is a useful research compound. Its molecular formula is C12H9BrF2O and its molecular weight is 287.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(Bromomethyl)-2-(difluoromethoxy)naphthalene is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including toxicity, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H9BrF2O and features a naphthalene backbone substituted with bromomethyl and difluoromethoxy groups. Its unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Toxicity : The compound is associated with significant toxicity, particularly affecting the hematological system. It can induce conditions such as methaemoglobinaemia, as seen in cases of naphthalene poisoning.

- Anticancer Potential : Research indicates that compounds with similar structures may inhibit certain cancer cell lines. For instance, derivatives of naphthalene have been studied for their anticancer properties, suggesting potential applications for this compound in cancer treatment.

Case Study 1: Naphthalene Poisoning

A notable case involved a 15-year-old boy who ingested a naphthalene ball containing similar compounds. He developed severe intravascular hemolysis and acquired methaemoglobinaemia, leading to acute kidney injury. Treatment included ascorbic acid and N-acetyl cysteine, demonstrating the compound's potential for severe toxicological effects .

| Parameter | Day 1 | Day 8 |

|---|---|---|

| Methaemoglobin Level (%) | 25.3 | 1.1 |

| Urine Output (mL/day) | <100 | Normal |

| Creatinine Levels (mg/dL) | Elevated | Normal |

Case Study 2: Anticancer Activity

In a study investigating the anticancer properties of naphthalene derivatives, compounds were tested against various cancer cell lines. Results indicated that certain structural modifications could enhance cytotoxicity against lung and breast cancer cells . While specific data on this compound is limited, its structural similarity suggests potential therapeutic applications.

Toxicological Profile

This compound poses significant health risks upon exposure:

Applications De Recherche Scientifique

Chemical Synthesis

This compound serves as an important building block in organic synthesis. Its unique substitution pattern allows for various synthetic pathways, enabling the formation of more complex molecules. Common reactions involving this compound include:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of derivatives with different functional groups.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.

The optimization of reaction conditions is crucial to achieving high yields and purity during these transformations.

Pharmaceutical Development

Recent studies have indicated that compounds similar to 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene exhibit potential as inhibitors for indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in the metabolism of tryptophan. These enzymes play a role in immune regulation and cancer progression. Inhibiting IDO/TDO can enhance anti-tumor immunity, making this compound a candidate for further investigation in cancer therapy .

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of derivatives from this compound through nucleophilic substitution reactions. By reacting it with various nucleophiles, researchers successfully created a series of naphthalene derivatives with enhanced biological activity. The yields varied based on the nucleophile used, highlighting the compound's versatility.

In another study, researchers evaluated the biological activity of synthesized derivatives against cancer cell lines. Compounds derived from this compound showed promising results in inhibiting cell proliferation, indicating potential as anti-cancer agents. The specific mechanisms of action are under investigation, but preliminary results suggest that these compounds may induce apoptosis in cancer cells .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group (-CH2Br) undergoes classical SN2 reactions with various nucleophiles. Reaction rates depend on solvent polarity and steric hindrance from the adjacent difluoromethoxy group.

Mechanistic Insight :

The bromine atom acts as a leaving group, with the reaction proceeding via a backside attack mechanism. Steric hindrance from the bulky difluoromethoxy group slightly reduces reaction rates compared to unsubstituted bromomethylnaphthalenes .

Transition Metal-Catalyzed Coupling

The C-Br bond participates in cross-coupling reactions, enabling carbon-carbon bond formation.

Table: Coupling Reactions and Outcomes

Key Observation :

The difluoromethoxy group stabilizes intermediates through inductive effects, improving catalyst turnover in nickel-mediated systems .

Elimination Reactions

Under basic conditions, the bromomethyl group undergoes dehydrohalogenation to form a reactive methylene intermediate.

Example :

Treatment with DBU (1,8-diazabicycloundec-7-ene) in DMF at 120°C generates 2-(difluoromethoxy)naphthylene, which can dimerize or react with dienophiles in Diels-Alder reactions .

Functional Group Interconversion

The bromomethyl group serves as a precursor for other functionalities:

Electrophilic Aromatic Substitution

The naphthalene ring undergoes regioselective substitution at positions 5 and 8 due to the electron-withdrawing effects of the difluoromethoxy group.

Regiochemical Note :

The difluoromethoxy group directs incoming electrophiles to the para position relative to itself, while the bromomethyl group exhibits minor ortho-directing effects .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in benzene induces homolytic C-Br bond cleavage, generating a naphthylmethyl radical. This species participates in:

Propriétés

IUPAC Name |

1-(bromomethyl)-2-(difluoromethoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrF2O/c13-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12(14)15/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTWFMKYASXJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CBr)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656089 | |

| Record name | 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834885-13-1 | |

| Record name | 1-(Bromomethyl)-2-(difluoromethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.